![molecular formula C10H9F3N4O B1443133 2-[6-(Trifluormethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazid CAS No. 1221792-29-5](/img/structure/B1443133.png)

2-[6-(Trifluormethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazid

Übersicht

Beschreibung

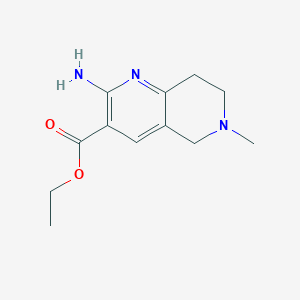

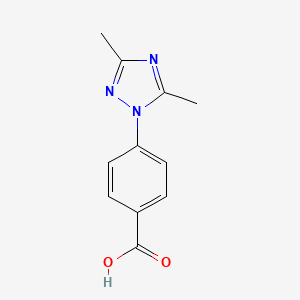

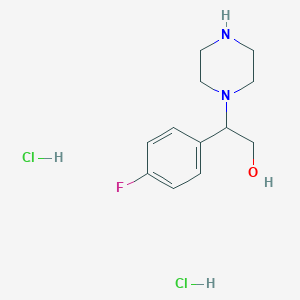

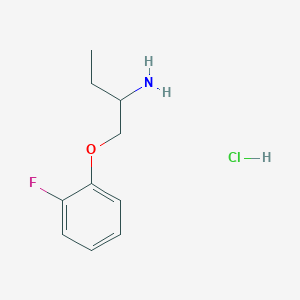

2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide, also known as TIPA, is a chemical compound with the molecular formula C10H9F3N4O . It has a molecular weight of 258.2 g/mol .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, which includes TIPA, has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The process is reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .Molecular Structure Analysis

The InChI code for TIPA is 1S/C10H9F3N4O/c11-10(12,13)6-1-2-8-15-7(3-9(18)16-14)5-17(8)4-6/h1-2,4-5H,3,14H2,(H,16,18) . The SMILES string is FC(F)(F)C(C=C1)=CN2C1=NC(CCN)=C2 .Physical and Chemical Properties Analysis

TIPA is a solid substance . It has a melting point of 222 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Pharmakologische Forschung: Sedativa-Hypnotika

Diese Verbindung ist strukturell mit Imidazo[1,2-a]pyridinen verwandt, die für ihre sedativen und hypnotischen Eigenschaften bekannt sind. Derivate wie Zolpidem werden zur Behandlung von kurzfristigem Schlafstörungen eingesetzt, indem sie die γ-Aminobuttersäure-Rezeptoren blockieren . Die Forschung an ähnlichen Verbindungen könnte zur Entwicklung neuer Medikamente führen, die möglicherweise weniger Nebenwirkungen haben.

Antibakterielle und Antimykotische Anwendungen

Imidazo[1,2-a]Pyridin-Derivate weisen ein breites Spektrum an biologischer Aktivität auf, darunter antibakterielle und antimykotische Wirkungen . Dies macht sie wertvoll für die Entwicklung neuer antimikrobieller Wirkstoffe, insbesondere angesichts der zunehmenden Antibiotikaresistenz.

Antivirenforschung

Diese Derivate zeigen auch vielversprechende Ergebnisse in der antiviralen Therapie. Ihre Fähigkeit, die Virusreplikation zu stören, macht sie zu Kandidaten für die Behandlung verschiedener Virusinfektionen . Laufende Forschung könnte spezifische Mechanismen aufdecken, mit denen sie zur Bekämpfung von Viren eingesetzt werden können.

Entwicklung von entzündungshemmenden Medikamenten

Die entzündungshemmenden Eigenschaften von Imidazo[1,2-a]Pyridin-Derivaten sind ein weiterer interessanter Bereich. Sie könnten zur Entwicklung neuer entzündungshemmender Medikamente verwendet werden, die möglicherweise effektiver sind oder weniger Nebenwirkungen haben als aktuelle Behandlungen .

Krebsbehandlung

Einige Studien deuten darauf hin, dass Imidazo[1,2-a]Pyridin-Derivate bei der Behandlung bestimmter Krebsarten wirksam sein könnten . Die Forschung konzentriert sich auf das Verständnis, wie diese Verbindungen eingesetzt werden können, um Krebszellen zu bekämpfen, ohne gesundes Gewebe zu schädigen.

Management von Herz-Kreislauf-Erkrankungen

Es besteht das Potenzial, diese Verbindungen zur Behandlung von Herz-Kreislauf-Erkrankungen einzusetzen. Ihre Auswirkungen auf verschiedene biologische Pfade könnten zu neuen Behandlungen für Erkrankungen wie Bluthochdruck und Herzinsuffizienz führen .

Forschung zu neurodegenerativen Erkrankungen

Schließlich werden Imidazo[1,2-a]Pyridin-Derivate auf ihr Potenzial zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer untersucht . Sie könnten neue Ansätze zur Behandlung von Symptomen oder zur Verlangsamung des Krankheitsverlaufs bieten.

Safety and Hazards

Wirkmechanismus

- Imidazo[1,2-a]pyridines have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

- Some synthetic drugs containing imidazo[1,2-a]pyridine units have been commercialized, such as the sedative Zolpidem, the anxiolytic Alpidem, and the heart-failure drug Olprione .

Target of Action

Biochemical Pathways

Biochemische Analyse

Biochemical Properties

2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with glucagon-like peptide 1 receptor (GLP-1R), enhancing GLP-1 secretion and thereby increasing glucose responsiveness . This interaction is significant for its potential therapeutic applications in diabetes treatment. Additionally, the compound’s trifluoromethyl group contributes to its stability and reactivity in biochemical environments .

Cellular Effects

The effects of 2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase GLP-1 secretion, which directly stimulates insulin release from pancreatic β cells and suppresses glucagon release from α cells . This modulation of hormone secretion is critical for maintaining glucose homeostasis in the body.

Molecular Mechanism

At the molecular level, 2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for GLP-1R, binding to the receptor and activating downstream signaling pathways that enhance insulin secretion and glucose uptake . The compound’s trifluoromethyl group plays a key role in its binding affinity and specificity, making it a potent activator of GLP-1R.

Dosage Effects in Animal Models

The effects of 2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide vary with different dosages in animal models. At lower doses, the compound effectively enhances GLP-1 secretion and improves glucose tolerance without significant adverse effects . At higher doses, it may cause toxic effects, including potential damage to pancreatic cells and disruption of normal metabolic processes . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolic process affects the compound’s bioavailability and efficacy, influencing its overall pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, 2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as pancreatic β cells, where it exerts its therapeutic effects . The compound’s distribution is influenced by its physicochemical properties, including its trifluoromethyl group, which enhances its membrane permeability and cellular uptake.

Subcellular Localization

The subcellular localization of 2-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide is critical for its activity and function. The compound is directed to specific compartments within cells, such as the endoplasmic reticulum and Golgi apparatus, where it interacts with GLP-1R and other biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate subcellular sites to exert its effects.

Eigenschaften

IUPAC Name |

2-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N4O/c11-10(12,13)6-1-2-8-15-7(3-9(18)16-14)5-17(8)4-6/h1-2,4-5H,3,14H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXPIUMAVBGACLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1C(F)(F)F)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201167916 | |

| Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221792-29-5 | |

| Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-acetic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1443050.png)

![1-({3-[(dimethylamino)methyl]phenyl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1443054.png)

![4-[(Pyridin-4-yl)amino]benzoic acid hydrochloride](/img/structure/B1443055.png)

![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1443058.png)

![5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine](/img/structure/B1443069.png)